molecular formula C21H19N3O3 B2696432 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380194-19-2

2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2696432
CAS No.: 2380194-19-2
M. Wt: 361.401
InChI Key: KQGGHYCVTRHMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of an azetidine ring, a pyridazinone core, and a methoxybenzoyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring and the methoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one stands out due to its combination of the azetidine ring and the pyridazinone core, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[1-(4-methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-27-18-9-7-16(8-10-18)21(26)23-13-17(14-23)24-20(25)12-11-19(22-24)15-5-3-2-4-6-15/h2-12,17H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGGHYCVTRHMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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